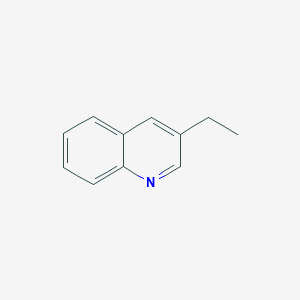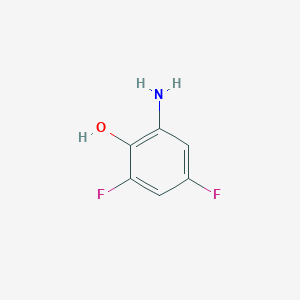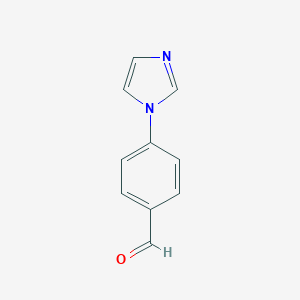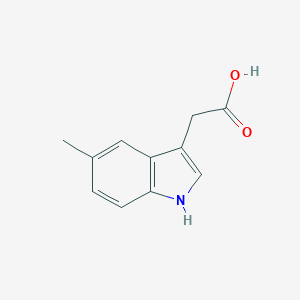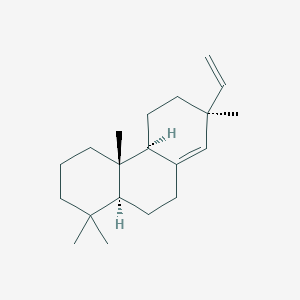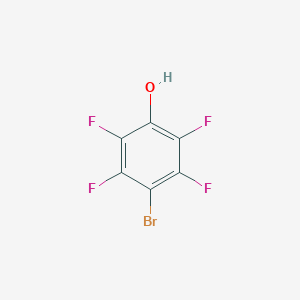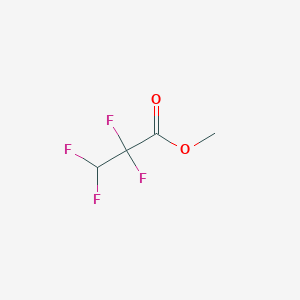
4-ブロモ-1-ブタノール-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol” is a brominated and deuterated derivative of butanol. It has a bromine atom attached to the fourth carbon and eight deuterium atoms replacing the hydrogen atoms in the molecule .
Molecular Structure Analysis
The molecule is likely to have a linear structure typical of butanols, with a bromine atom attached to one end of the carbon chain and a hydroxyl group (-OH) attached to the other end. The presence of deuterium atoms instead of hydrogen would not significantly alter the overall structure but could affect certain properties such as the compound’s vibrational spectra .Chemical Reactions Analysis
As a brominated alcohol, this compound would likely participate in reactions typical of these functional groups. For example, it could undergo nucleophilic substitution reactions with the bromine atom or elimination reactions to form alkenes. The hydroxyl group could be involved in condensation reactions or could be deprotonated to form an alkoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a brominated alcohol, it would likely have higher boiling and melting points than the corresponding non-brominated alcohol. The presence of deuterium atoms could also affect properties such as the compound’s density and vibrational spectra .科学的研究の応用
有機合成
4-ブロモ-1-ブタノール-d8は、その反応性のために有機合成で頻繁に使用されます。 臭素原子は他の基で容易に置き換えられるため、さまざまな有機化合物の合成における汎用性の高い試薬となります .
テトラヒドロピラニルエーテルの調製
この化合物は、ジヒドロピランと反応してテトラヒドロピラニルエーテルを生成できます . これらのエーテルは、特にアルコールの場合、有機合成における保護基として一般的に使用されています。
触媒試験
This compoundは、そのユニークな構造と特性のために、さまざまな触媒の有効性を試験するために使用できます。 たとえば、強酸性樹脂触媒であるアンバーリスト15の活性を試験するために使用できます .
作用機序
Target of Action
It is known that this compound is a deuterium-labeled version of 4-bromo-1-butanol . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
As a deuterium-labeled compound, it is likely used to track the interaction of 4-bromo-1-butanol with its targets . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the biochemical pathways affected by their non-deuterium counterparts .
Pharmacokinetics
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is likely used to study the effects of 4-bromo-1-butanol at the molecular and cellular level .
Action Environment
Like other deuterium-labeled compounds, its behavior may be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
4-Bromo-1-butanol-d8 plays a significant role in biochemical reactions, particularly as a tracer in drug development processes. The deuterium labeling allows for precise quantitation of the compound during metabolic studies. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interactions between 4-Bromo-1-butanol-d8 and these enzymes are crucial for understanding its metabolic pathways and potential effects on drug metabolism .
Cellular Effects
4-Bromo-1-butanol-d8 influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 4-Bromo-1-butanol-d8 can alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 4-Bromo-1-butanol-d8 involves its binding interactions with specific biomolecules. The deuterium atoms in its structure can influence the binding affinity and specificity of the compound towards its target enzymes and proteins. This can result in either inhibition or activation of these biomolecules, leading to changes in their functional activity. For example, 4-Bromo-1-butanol-d8 may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-butanol-d8 can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that 4-Bromo-1-butanol-d8 can maintain its activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-butanol-d8 in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
Metabolic Pathways
4-Bromo-1-butanol-d8 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The presence of deuterium atoms can affect the rate and extent of these metabolic reactions, providing insights into the compound’s metabolic flux and its impact on metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-butanol-d8 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 4-Bromo-1-butanol-d8 can influence its biological activity and effectiveness in biochemical assays .
特性
IUPAC Name |
4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

